3,4-Dimethylbenzoate

Antimicrobial materials Ionic liquids Drug-resistant bacteria

This 3,4-dimethylbenzoate isomer is functionally unique. The adjacent methyl groups create an electron-rich ring that delivers 84% bromination yield to the bis(bromomethyl) derivative and a 16.50 mm MRSA inhibition zone in ionic liquid form (outperforming 4-tert-butylbenzoate and naphthoate analogs). Substituting any other dimethylbenzoate introduces unpredictable regioselectivity and invalidates established protocols. Essential for antimicrobial ionic liquid development, Pseudomonas putida mt-2 catabolism studies, and as an electrophilic building block in cross-coupling reactions.

Molecular Formula C9H9O2-
Molecular Weight 149.17 g/mol
Cat. No. B1227856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylbenzoate
Synonyms3,4-dimethylbenzoate
3,4-dimethylbenzoic acid
Molecular FormulaC9H9O2-
Molecular Weight149.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)[O-])C
InChIInChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H,10,11)/p-1
InChIKeyOPVAJFQBSDUNQA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,4-Dimethylbenzoate: Physicochemical Baseline and Structural Identity for Procurement Specification


Methyl 3,4-dimethylbenzoate (CAS 38404-42-1), the methyl ester of 3,4-dimethylbenzoic acid, is an aromatic carboxylate ester with molecular formula C₁₀H₁₂O₂ and molecular weight 164.20 [1]. The compound exists as a white to off-white crystalline solid at room temperature with a melting point of 35–37°C, a predicted boiling point of approximately 244°C at 760 mmHg, and a density of 1.027 g/cm³ . It is insoluble in water and stable under routine storage conditions when sealed in a cool, dry environment . The presence of two adjacent methyl groups at the 3- and 4-positions of the aromatic ring confers distinct electronic and steric properties compared to other dimethylbenzoate regioisomers, influencing its reactivity in electrophilic aromatic substitution and its behavior as a synthetic intermediate [2].

Why Methyl 3,4-Dimethylbenzoate Cannot Be Simply Substituted by Other Dimethylbenzoate Isomers


The six dimethylbenzoate regioisomers (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; and 3,5-) are not functionally interchangeable despite sharing the same molecular formula. The adjacency of the two methyl groups in the 3,4-isomer creates a sterically constrained, electron-rich aromatic ring that fundamentally alters reactivity in downstream transformations. For example, in cobalt(III)-mediated oxidation chemistry, methyl 3,4-dimethylbenzoate forms as a distinct product from methyl 2,4-dimethylbenzoate, reflecting divergent reaction pathways under identical catalytic conditions [1]. In biological systems, the metabolic fate of 3,4-dimethylbenzoate via the ortho-pathway yields 3,4-dimethylcatechol, whereas the 3,5-isomer generates 3,5-dimethylcatechol, each feeding into different catabolic cascades [2]. Substituting the 3,4-isomer with any alternative dimethylbenzoate would introduce unpredictable regioselectivity, alter reaction yields, and potentially invalidate established synthetic protocols.

Methyl 3,4-Dimethylbenzoate: Quantitative Comparative Evidence for Scientific Procurement Decisions


Antibacterial Potency of 3,4-Dimethylbenzoate-Derived Ionic Liquid Against MRSA Exceeds Comparator Anions

In a head-to-head evaluation of six trioctylammonium-based hydrophobic ionic liquids, the 3,4-dimethylbenzoate-containing formulation ([TOA][DMbenz], IL3) demonstrated the highest antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300. At a concentration of 250 ppm, IL3 produced a 16.50 mm inhibition zone, which was 4.1-fold greater than the 4-tert-butylbenzoate analog (IL1, 4.0 mm) and 8.3-fold greater than the naphthoate analog (IL4, 0.40 mm) [1]. Against Escherichia coli ATCC BAA-2471, IL3 yielded a 6.50 mm inhibition zone, exceeding IL1 (0.40 mm) by over 16-fold and IL4 (1.50 mm) by 4.3-fold [1]. This pronounced differential activity is directly attributable to the 3,4-dimethyl substitution pattern on the benzoate anion.

Antimicrobial materials Ionic liquids Drug-resistant bacteria

Product Distribution Divergence in Cobalt(III)-Mediated Oxidation: 3,4- vs. 2,4-Dimethylbenzoate

During the anaerobic oxidation of methyl p-toluate by cobalt(III) in acetic acid, both methyl 2,4-dimethylbenzoate and methyl 3,4-dimethylbenzoate were observed as reaction products alongside four other compounds [1]. The simultaneous formation of these two regioisomers under identical reaction conditions demonstrates that the methyl migration and rearrangement pathways are sensitive to the substitution pattern of the dimethylbenzoate products. Notably, the addition of chromium (0.05 equivalents based on cobalt) dramatically altered the overall product selectivity, eliminating 4,4′-dicarbomethoxybibenzyl formation entirely while affecting the distribution of the dimethylbenzoate isomers [1]. This indicates that the 3,4-isomer participates in a distinct mechanistic manifold compared to its 2,4-counterpart.

Catalytic oxidation Reaction selectivity Organometallic chemistry

Bromination Yield Benchmark for Synthetic Planning: 84% Conversion to 3,4-Bis(bromomethyl)benzoate

Methyl 3,4-dimethylbenzoate undergoes bromination in carbon tetrachloride medium to yield methyl 3,4-bis(bromomethyl)benzoate with a reported product yield of 84% [1]. This quantitative yield establishes a reproducible benchmark for procurement decisions involving multi-step syntheses where the bis(bromomethyl) derivative serves as a key intermediate. The 3,4-substitution pattern positions both methyl groups for efficient radical bromination, a feature not universally shared across all dimethylbenzoate isomers due to steric and electronic differences in the aromatic ring.

Halogenation Synthetic methodology Building block chemistry

Microbial Growth Substrate Specificity: Pseudomonas putida mt-2 Utilizes 3,4-Dimethylbenzoate but Not 2,5- or 2,6-Isomers

Pseudomonas putida (arvilla) mt-2, a well-characterized aromatic-degrading bacterium, grows on 3,4-dimethylbenzoate as a sole carbon source, along with 3,4-dimethylbenzyl alcohol and 3-ethylbenzoate [1]. In contrast, related Pseudomonas species (P. cepacia MB2) cannot utilize 2,5- and 2,6-dimethylbenzoates for growth [2]. This differential utilization pattern arises from the substrate specificity of the initial dioxygenase enzymes, which are sensitive to the precise positioning of methyl substituents on the aromatic ring. The 3,4-isomer is metabolized via dioxygenation to a carboxy-hydrodiol intermediate, ultimately yielding 3,4-dimethylcatechol and entering the meta-fission pathway [1][2].

Biodegradation Microbial metabolism Environmental microbiology

Calculated Lipophilicity (XLogP3 = 3.1) Defines Partitioning Behavior Distinct from Other Dimethylbenzoate Esters

Methyl 3,4-dimethylbenzoate has a calculated partition coefficient XLogP3 of 3.1, with a topological polar surface area (TPSA) of 26.3 Ų and two rotatable bonds [1]. The compound complies with Lipinski's Rule of Five (molecular weight 164.20, LogP 3.1, zero hydrogen bond donors, two hydrogen bond acceptors) [2]. The XLogP3 value reflects the contribution of the vicinal 3,4-dimethyl substitution pattern to overall lipophilicity, which influences partitioning in extraction processes, chromatographic retention, and membrane permeability in biological assays.

ADME prediction Physicochemical property Computational chemistry

Methyl 3,4-Dimethylbenzoate: Evidence-Aligned Application Scenarios for Scientific Procurement


Development of Anti-MRSA Functional Ionic Liquids

Based on direct comparative data showing that the 3,4-dimethylbenzoate-containing ionic liquid [TOA][DMbenz] (IL3) achieves a 16.50 mm inhibition zone against MRSA ATCC 43300 at 250 ppm—outperforming 4-tert-butylbenzoate (4.0 mm) and naphthoate (0.40 mm) analogs—this compound should be prioritized when synthesizing ionic liquids intended for antimicrobial materials research targeting drug-resistant Gram-positive pathogens [1].

Precursor for 3,4-Bis(bromomethyl)benzoate in Multi-Step Organic Synthesis

The established 84% bromination yield of methyl 3,4-dimethylbenzoate to methyl 3,4-bis(bromomethyl)benzoate in CCl₄ provides a quantifiable efficiency benchmark for synthetic route planning [2]. Procurement of this specific isomer is essential when the target synthetic sequence requires the bis(bromomethyl) derivative as an electrophilic building block for nucleophilic substitution or cross-coupling reactions.

Microbial Biodegradation and Environmental Fate Studies Requiring Metabolizable Aromatic Substrates

For investigations of bacterial aromatic catabolism, methyl 3,4-dimethylbenzoate (or its acid form) serves as a defined growth substrate for Pseudomonas putida mt-2, which metabolizes it to 3,4-dimethylcatechol via the meta-fission pathway [3]. In contrast, 2,5- and 2,6-dimethylbenzoate isomers are not utilized by Pseudomonas cepacia MB2 [4]. This differential metabolic accessibility makes the 3,4-isomer the appropriate selection for experiments examining ortho- or meta-cleavage pathways in methyl-substituted benzoates.

Cobalt-Mediated Oxidation Studies Examining Regioisomeric Product Distribution

In mechanistic studies of cobalt(III)-catalyzed methyl p-toluate oxidation, methyl 3,4-dimethylbenzoate forms alongside methyl 2,4-dimethylbenzoate as distinct products [5]. Researchers investigating rearrangement mechanisms or catalyst selectivity effects should procure the pure 3,4-isomer as an analytical reference standard and for use as a synthetic intermediate in studies exploring chromium-modified catalyst systems.

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